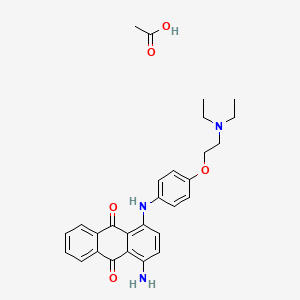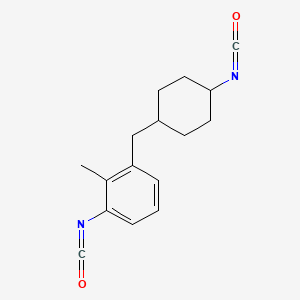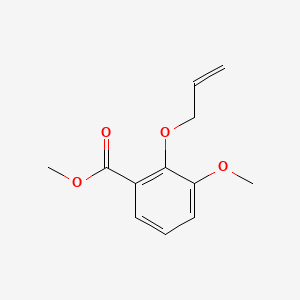
Phenol, p-(bis(2-chloroethyl)amino)-, myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(bis(2-chloroethyl)amino)-, myristate is a chemical compound with the molecular formula C24H39Cl2NO2. It is an ester derivative of phenol mustard, where the phenol group is substituted with a myristate ester. This compound is known for its unique chemical structure, which includes aromatic rings, ester groups, and tertiary amines.
Métodos De Preparación
The synthesis of Phenol, p-(bis(2-chloroethyl)amino)-, myristate typically involves the esterification of p-(bis(2-chloroethyl)amino)phenol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Análisis De Reacciones Químicas
Phenol, p-(bis(2-chloroethyl)amino)-, myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the parent phenol and myristic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, p-(bis(2-chloroethyl)amino)-, myristate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of Phenol, p-(bis(2-chloroethyl)amino)-, myristate involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic effects on rapidly dividing cells .
Comparación Con Compuestos Similares
Phenol, p-(bis(2-chloroethyl)amino)-, myristate can be compared to other similar compounds such as:
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate: This compound has a benzoate ester instead of a myristate ester, which affects its solubility and biological activity.
Phenol, p-(bis(2-chloroethyl)amino)-, stearate: This compound has a stearate ester, making it more hydrophobic compared to the myristate derivative.
Propiedades
Número CAS |
83626-93-1 |
|---|---|
Fórmula molecular |
C24H39Cl2NO2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-24(28)29-23-16-14-22(15-17-23)27(20-18-25)21-19-26/h14-17H,2-13,18-21H2,1H3 |
Clave InChI |
KJOVBILBBRGVQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


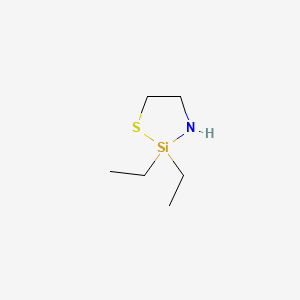

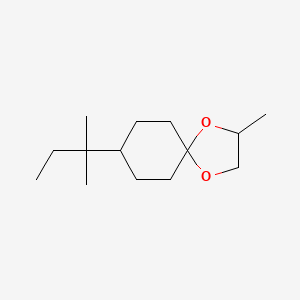
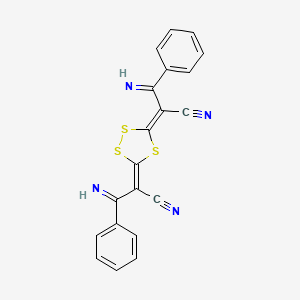
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
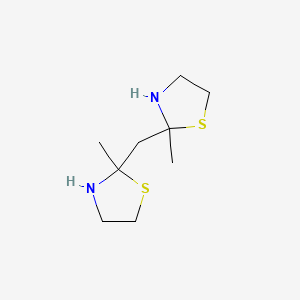
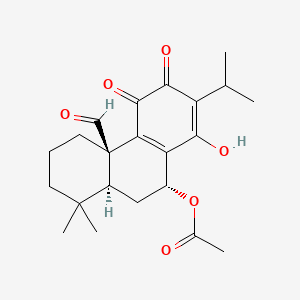
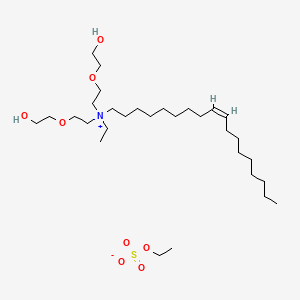
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
